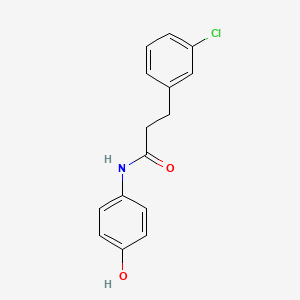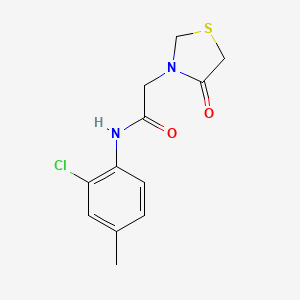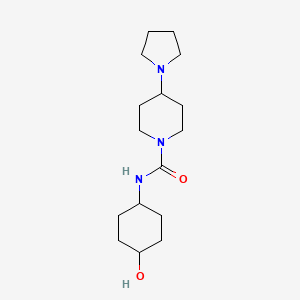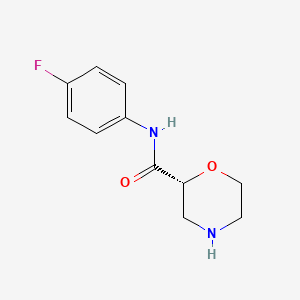
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as amides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mechanism of Action
The exact mechanism of action of 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide is not fully understood, but it is thought to work by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as modulate the activity of certain receptors involved in the immune response and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to decreased tumor growth and increased cell death. In inflammation research, this compound has been shown to modulate the activity of certain receptors involved in the immune response, leading to decreased inflammation and immune cell activation. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and death, potentially slowing the progression of diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body, making it a useful tool for studying the role of these molecules in disease processes. Additionally, this compound has been shown to have potential therapeutic properties in a variety of areas, making it a promising candidate for the development of new treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound have been shown to be toxic to cells in vitro.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit the activity of certain enzymes involved in tumor growth and proliferation. Another area of interest is the development of new anti-inflammatory agents based on this compound's ability to modulate the activity of certain receptors involved in the immune response. Additionally, research on this compound's potential neuroprotective properties may lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 3-chlorobenzoyl chloride with 4-hydroxybenzylamine to form 3-(3-chlorophenyl)-N-(4-hydroxybenzyl)propanamide. This intermediate product is then reacted with sodium borohydride to reduce the carbonyl group, resulting in the formation of this compound.
Scientific Research Applications
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In inflammation research, this compound has been shown to modulate the activity of certain receptors involved in the immune response, suggesting that it may have potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and death, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-12-3-1-2-11(10-12)4-9-15(19)17-13-5-7-14(18)8-6-13/h1-3,5-8,10,18H,4,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPCZWEAVKASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)


![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)